molecular formula C15H11NO B6367255 2-Hydroxy-4-(naphthalen-2-YL)pyridine CAS No. 924311-94-4

2-Hydroxy-4-(naphthalen-2-YL)pyridine

Cat. No.: B6367255
CAS No.: 924311-94-4
M. Wt: 221.25 g/mol
InChI Key: JIIAZVKUGVSAKY-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(naphthalen-2-yl)pyridine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and materials science, combining a 2-pyridone motif with a naphthalene system. The 2-pyridone scaffold, a well-known member of the N-heterocyclic family, is extensively studied for its diverse biological activities and its ability to undergo various chemical reactions due to the presence of both aromatic and amide groups in its structure . Researchers value this scaffold for its promising therapeutic properties, including antimicrobial, antifungal, antiviral, and anticancer activities . The incorporation of a naphthalene ring further enhances the molecular complexity and is known to contribute to interactions with biological targets and to influence photophysical properties. In pharmaceutical research, derivatives of 2-pyridone have demonstrated a multitude of biological responses. Specific 2-pyridone derivatives have shown potent activity against Gram-positive and Gram-negative bacteria, with their efficacy being highly influenced by the substitution pattern on the phenyl ring; electron-withdrawing groups often lead to higher potency . The structure-activity relationship (SAR) observed in these analogues suggests that this compound is a promising candidate for the development of new antimicrobial agents to combat the rise of multidrug-resistant pathogens . Furthermore, the compound's molecular architecture, featuring an ortho-hydroxyaryl group adjacent to a nitrogen atom in the pyridine ring, makes it a potential candidate for applications in materials science. Similar structures are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT), a photophysical process that results in large Stokes shifts and is valuable in the design of fluorescent sensors, solid-state emitters, and optoelectronic materials . The naphthalene moiety in the structure is expected to extend the conjugation system, which can be exploited to tune the emission wavelengths and photostability of the resulting fluorophores . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications for humans or animals. Researchers are encouraged to consult the relevant safety data sheets (SDS) prior to use.

Properties

IUPAC Name

4-naphthalen-2-yl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-15-10-14(7-8-16-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIIAZVKUGVSAKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=O)NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682870
Record name 4-(Naphthalen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924311-94-4
Record name 4-(Naphthalen-2-yl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-(naphthalen-2-yl)pyridine typically involves the reaction of 2-chloropyridine with naphthalene-2-ol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the chlorine atom by the naphthalen-2-ol group. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(naphthalen-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of naphthylpyridine ketones or aldehydes.

    Reduction: Formation of dihydro derivatives with reduced aromaticity.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical and Synthetic Applications

Building Block for Synthesis:
2-Hydroxy-4-(naphthalen-2-YL)pyridine serves as a crucial building block in organic synthesis. Its structural features allow it to participate in various chemical reactions, such as nucleophilic substitutions and condensation reactions, leading to the formation of more complex heterocyclic compounds. This versatility is vital for developing new pharmaceuticals and agrochemicals .

Industrial Production:
In industrial settings, the compound can be synthesized using methods that optimize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to enhance production efficiency.

Biological Activities

Antimicrobial Properties:
Research indicates that pyridine derivatives, including this compound, exhibit notable antimicrobial activities. Various studies have shown that compounds containing the pyridine nucleus can effectively inhibit the growth of bacteria and fungi. The presence of additional functional groups enhances these biological activities, making them potential candidates for antibiotic development .

Anticancer Research:
The compound has also been investigated for its anticancer properties. Its ability to interact with specific biological targets suggests potential therapeutic applications in cancer treatment. The mechanism often involves modulating enzyme activity or receptor interactions, which can lead to reduced tumor growth .

Medicinal Chemistry

Therapeutic Agent Development:
The unique structural characteristics of this compound make it a candidate for developing new therapeutic agents. Its interactions with biological macromolecules can lead to novel treatments for various diseases, including infections and cancer .

Drug Design:
The compound's scaffold can be modified to enhance its bioactivity. By attaching different functional groups or combining it with other heterocycles, researchers aim to improve its pharmacological properties and broaden its therapeutic applications .

Material Science Applications

Organic Semiconductors:
In materials science, this compound is explored for its potential use in organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Dyes and Pigments:
The compound's naphthalene moiety contributes to its color properties, making it useful in dye production. Its application spans various industries, including textiles and plastics, where color stability and vibrancy are essential .

Case Studies

Study Focus Findings
Marek et al. (2022)Antimicrobial ActivityDemonstrated that pyridine derivatives exhibit effective inhibitory properties against multiple bacterial strains .
Recent Advances in Pyridine Scaffold (2023)Drug DevelopmentHighlighted the importance of pyridine scaffolds in designing new antibiotics with enhanced activity against resistant strains .
Synthesis Techniques Review (2023)Organic SynthesisDiscussed innovative synthetic methods that improve the yield of pyridine derivatives for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(naphthalen-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl group can form hydrogen bonds with active sites, while the aromatic rings can engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physical Properties

Key structural analogs include pyridine derivatives with naphthyl, thienyl, or amino substituents. Physical properties such as melting points, yields, and molecular weights vary significantly based on substituents:

Compound (ID) Substituents Melting Point (°C) Yield (%) Molecular Weight (g/mol) Reference
Compound 6 Phenylamino, thiophen-2-yl 130–131 84 463.57
Compound 8 Pyrazolo[3,4-b]pyridine, amine 175–176 72 377.45
Compound 9 Glycosyl (glucose) 285–286 86 621.65
Compound 10 Glycosyl (galactose) 281–282 82 621.65
Compound 14 Ethyl furopyridine carboxylate N/A N/A 434.50
2-(naphthalen-2-yl)pyridine No hydroxyl group N/A 91 255.31

Key Observations :

  • The absence of a hydroxyl group (e.g., 2-(naphthalen-2-yl)pyridine) correlates with higher synthetic yields (91%) under Suzuki–Miyaura conditions .

Key Observations :

  • Chloro-substituted derivatives (e.g., compound 4) exhibit superior CDK2 inhibition (IC50 = 0.24 µM), likely due to enhanced hydrophobic interactions .
  • Pyrazolopyridine derivatives (e.g., compound 8) show moderate CDK2 inhibition but broad-spectrum cytotoxicity, suggesting multi-target effects .
  • Amino-substituted pyridines (e.g., ) display antimicrobial activity, indicating substituent-dependent biological versatility .

Research Findings and Trends

Substituent Effects: Hydroxyl groups improve hydrogen bonding but may reduce synthetic yields compared to chloro or amino groups. Bulky substituents (e.g., naphthyl) enhance target affinity but may limit bioavailability due to increased molecular weight.

Molecular Docking Insights: Pyridine derivatives with naphthyl groups occupy hydrophobic pockets in CDK2, while hydroxyl/amino groups form hydrogen bonds with catalytic residues .

Cytotoxicity vs. Selectivity :

  • Compounds with thienyl substituents (e.g., compound 6) show moderate cytotoxicity, whereas glycosylated derivatives (e.g., compound 9) exhibit reduced toxicity, likely due to improved solubility .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-4-(naphthalen-2-YL)pyridine, and how are they optimized?

  • Answer : Two primary methods are widely used:

  • Suzuki-Miyaura Cross-Coupling : Reacting naphthalen-2-ylboronic acid with halogenated pyridine precursors under palladium catalysis. This method offers regioselectivity (C-4/C-2 ratio > 99/1) and moderate yields (60%) .
  • Multi-Component Reactions : Condensation of aldehydes, ketones, and urea derivatives under solvent-free conditions with acidic ionic liquid catalysts (e.g., 80°C, 10 mol% catalyst). This approach avoids toxic solvents and improves atom economy .
    • Optimization Strategies : Vary catalyst loading, temperature, and solvent systems (e.g., solvent-free conditions reduce side reactions). GC-MS and NMR monitoring ensure purity and regiochemical control .

Q. How is this compound characterized structurally?

  • Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR (δ 8.70–6.44 ppm for aromatic protons; 149.7–125.1 ppm for carbons) confirm regiochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., observed m/z 205.08 vs. calculated 205.09) validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Bands at ~3160 cm⁻¹ (N-H stretch) and 1576 cm⁻¹ (C=C aromatic) identify functional groups .

Q. What are the standard protocols for evaluating the biological activity of this compound?

  • Answer :

  • Antimicrobial Assays : Disk diffusion or microbroth dilution against bacterial/fungal strains (e.g., E. coli, S. aureus), with MIC (Minimum Inhibitory Concentration) determination .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., IC₅₀ determination after 24–72 h incubation). For example, naphthalen-2-yl-substituted analogs show submicromolar IC₅₀ values (0.08 μM) .
    • Controls : Include cisplatin or known antimicrobials as positive controls and solvent-only treatments as negatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Discrepancies often arise from:

  • Experimental Conditions : Varying incubation times (e.g., 24 h vs. 72 h) significantly alter IC₅₀ values due to time-dependent cytotoxicity .
  • Structural Modifications : Subtle changes (e.g., hydroxyl vs. trifluoromethyl groups) drastically affect activity. Compare analogs systematically using SAR (Structure-Activity Relationship) studies .
    • Methodology : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) and replicate studies across multiple labs .

Q. What strategies improve the yield and selectivity of this compound synthesis?

  • Answer :

  • Catalyst Screening : Acidic ionic liquids (e.g., tributyl phosphonium-based) enhance reaction rates and selectivity under mild conditions .
  • Solvent Optimization : Solvent-free systems reduce byproducts, while polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
  • Microwave Assistance : Accelerates reactions (e.g., from 12 h to 30 min) while maintaining regiochemical control .

Q. How do substituents on the pyridine and naphthalene rings influence bioactivity?

  • Answer : SAR studies reveal:

  • Electron-Withdrawing Groups (e.g., -CF₃) : Enhance cytotoxicity by increasing membrane permeability (e.g., IC₅₀ drops from 1.2 μM to 0.08 μM) .
  • Hydroxyl Groups : Improve solubility and hydrogen-bonding interactions, critical for antimicrobial activity .
    • Method : Synthesize analogs with controlled substitutions and compare bioactivity profiles using PCA (Principal Component Analysis) .

Q. What precautions are necessary to ensure the stability of this compound during experiments?

  • Answer :

  • Storage : Seal in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation .
  • Handling : Use anhydrous conditions and avoid prolonged exposure to light or humidity, which degrade hydroxyl and aromatic moieties .
  • Analysis : Monitor decomposition via HPLC or TLC (Rf = 0.5 in petroleum ether/EtOAc) .

Q. How can computational methods enhance mechanistic studies of this compound’s reactivity?

  • Answer :

  • DFT Calculations : Model reaction pathways (e.g., Suzuki coupling transition states) to identify rate-limiting steps .
  • Molecular Docking : Predict binding modes with biological targets (e.g., DNA topoisomerases) to guide analog design .
    • Tools : Software like Gaussian (for DFT) and AutoDock (for docking) .

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